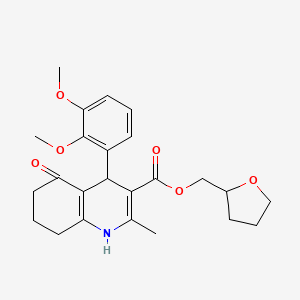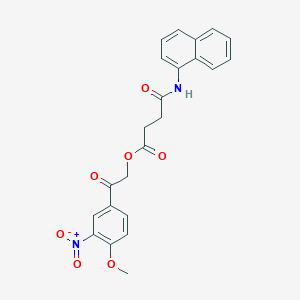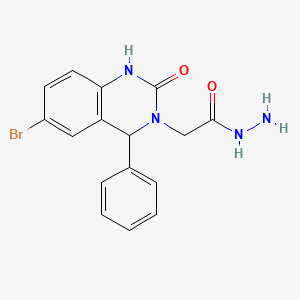![molecular formula C22H26ClN3O B5110036 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. TAK-659 has been studied for its potential use in the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is essential for the activation and survival of B-cells, which play a crucial role in the immune system. By inhibiting BTK, 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride prevents the activation and proliferation of B-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of B-cell activation and proliferation, and the reduction of inflammation in autoimmune diseases. 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has also been shown to have minimal off-target effects, making it a promising therapeutic agent for the treatment of cancer and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride is its high selectivity and potency for BTK inhibition, which makes it a more effective therapeutic agent compared to other BTK inhibitors. However, one of the limitations of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride as a therapeutic agent. One potential direction is the combination of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride with other targeted therapies, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its efficacy in cancer treatment. Another direction is the exploration of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride in other types of autoimmune diseases, such as multiple sclerosis or lupus. Additionally, the development of 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride as a topical agent for the treatment of skin disorders is also an area of interest.
Synthesemethoden
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride can be synthesized using a multistep process that involves the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA). In preclinical studies, 2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
2,6,8-trimethyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.ClH/c1-15-12-16(2)22-20(13-15)21(14-17(3)23-22)24-18-4-6-19(7-5-18)25-8-10-26-11-9-25;/h4-7,12-14H,8-11H2,1-3H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUOTWHSLLQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6786916 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)

![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
